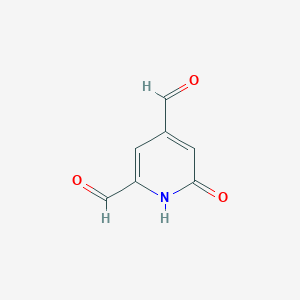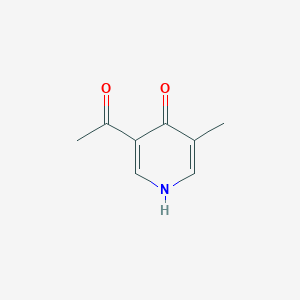
2-Cyclopropoxy-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-4-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a methyl group at the 4-position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methylbenzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of recoverable catalysts and green chemistry principles is emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anticancer drugs
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . By binding to these targets, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzamide: Shares the benzamide core structure but lacks the cyclopropoxy group.
2-Cyclopropoxybenzamide: Similar structure but without the methyl group at the 4-position.
4-Methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
2-Cyclopropoxy-4-methylbenzamide is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2-cyclopropyloxy-4-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(11(12)13)10(6-7)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13) |
InChI-Schlüssel |
BNBRUKUJYIGTPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)N)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



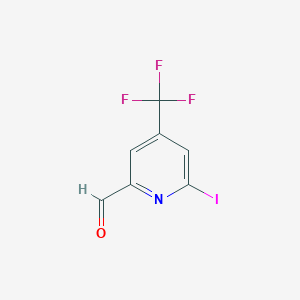
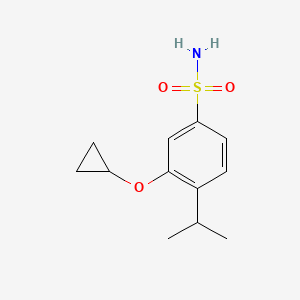
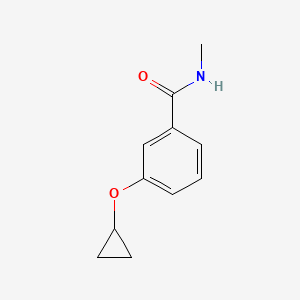





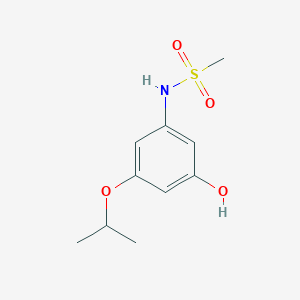
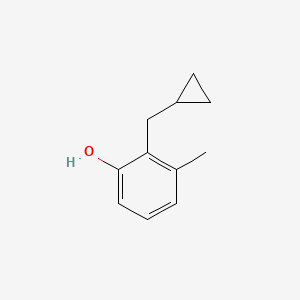
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
